Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-bromophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-bromophenylamine with methyl 5-formylfuran-2-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in a solvent like methanol. The mixture is refluxed overnight, and the product is purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but contains a fluorine and nitro group instead of a bromine atom.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: This compound has an amino group instead of a bromine atom on the phenyl ring.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar to the previous compound but with the amino group in the para position.
Uniqueness
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the furan ring and the bromophenylamino group imparts specific biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3 |
InChI Key |
VHGVAZCIOXZFFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.